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Comparative Overview of PHA-680626 and Alisertib

The following table summarizes the key characteristics of both compounds based on the published research.

Feature PHA-680626 Alisertib (MLN8237)

Primary
Classification

Pan-Aurora kinase inhibitor

(orthosteric) with identified
amphosteric function [1]

Selective Aurora A kinase (AAK)

inhibitor (amphosteric) [2]

Reported IC₅₀ for
AAK

99 nM (kinase activity) [1] 1.2 nM to 6 nM (kinase activity) [1] [3]
[2]

Amphosteric
Inhibition

Confirmed to disrupt AURKA/N-Myc
interaction both in vitro and in cell

lines [1] [4]

Confirmed to cause conformational
change that disrupts AURKA/N-Myc

interaction [2]

Key Structural
Effect

Induces opening of AURKA's N-

terminal lobe and repositioning ("flip")
of the activation loop to a "closed"

conformation [1]

Induces opening of AURKA's N-

terminal lobe and repositioning ("flip")
of the activation loop to a "closed"

conformation [1] [2]

Demonstrated
Experimental

Neuroblastoma (MYCN-amplified cell

lines) [1] [4]

Neuroblastoma, various solid tumors,

and hematologic malignancies [5] [6]
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Feature PHA-680626 Alisertib (MLN8237)

Context [3]

Clinical
Development
Status

Preclinical research compound [1] [4] Investigational drug; multiple Phase
I/II/III clinical trials completed [5] [2] [7]

Detailed Experimental Data and Methodologies

The conclusions in the table above are drawn from robust experimental evidence. Here are the

methodologies and key findings from the relevant studies.

Experimental Data for PHA-680626

The identification of PHA-680626 as an amphosteric inhibitor was based on a multi-step process [1]:

In Silico Screening: Researchers screened crystal structures of AURKA bound to various inhibitors.
They measured the "angle" between the N-terminal and C-terminal lobes and analyzed the

conformation of the activation loop. PHA-680626 was predicted to induce a conformational state
incompatible with N-Myc binding [1].

In Vitro Validation (Surface Plasmon Resonance): The ability of PHA-680626 to disrupt the
AURKA/N-Myc interaction was confirmed using SPR competition assays [1].

Cellular Validation (Proximity Ligation Assay - PLA): In MYCN-overexpressing neuroblastoma
tumor cell lines, PLA demonstrated that PHA-680626 effectively disrupts the AURKA/N-Myc complex

inside cells [1] [4].

Experimental Data for Alisertib

Alisertib's role as an amphosteric inhibitor is well-established in both preclinical and clinical settings [2].

Mechanism of Action: Alisertib binds to AURKA's catalytic domain, causing an allosteric shift in the
protein. This conformational change disrupts its interaction with N-Myc, promoting N-Myc's

degradation. This effect is independent of its kinase inhibition activity [2].
Preclinical Efficacy: In MYCN-amplified neuroblastoma models, treatment with Alisertib and its

predecessor MLN8054 led to decreased N-Myc protein levels, tumor regressions, and increased
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survival in mice [2].

Clinical Trial Data: A randomized Phase III trial in patients with relapsed/refractory peripheral T-cell
lymphoma (PTCL) compared Alisertib to investigator's choice of single-agent therapy. While the study

was stopped early for not achieving superiority in progression-free survival, the centrally assessed
overall response rate was 33% for the Alisertib arm, confirming its biological activity in humans [5].

The experimental workflow below illustrates the path from mechanistic understanding to therapeutic

application for amphosteric AURKA inhibitors.

Amphosteric Inhibitor
(e.g., Alisertib, PHA-680626)

Binds AURKA
ATP pocket

Induces Conformational
Change in AURKA

Disrupts AURKA/N-Myc
Protein-Protein Interaction

Promotes N-Myc
Ubiquitination and Degradation

Inhibition of N-Myc
Transcriptional Activity

Therapeutic Outcome:
Anti-tumor effects in

MYCN-driven cancers
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Key Insights for Researcher Consideration

Alisertib is a Benchmark: In the landscape of AURKA amphosteric inhibitors, Alisertib serves as a

key reference point due to its high selectivity for AURKA and extensive profiling in both preclinical
models and clinical trials [2] [7].

PHA-680626 is a Pan-Inhibitor: PHA-680626 was initially characterized as a pan-Aurora kinase
inhibitor. Its amphosteric function is a more recently identified property, and its effects may not be

specific to AURKA due to its activity against other Aurora kinase family members [1].
Clinical Translation Note: Alisertib has a defined clinical profile, including a known toxicity spectrum

(e.g., myelosuppression, stomatitis, fatigue [7]) and evidence of efficacy in specific patient
populations, which is crucial for drug developers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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